Isosorbide-13C6 Dinitrate
Description
Significance of Stable Isotope Labeling in Chemical and Biological Investigations
Stable isotope labeling is a fundamental technique in scientific research, offering profound insights into the complex mechanisms of chemical and biological processes. symeres.com By incorporating stable isotopes like carbon-13 (¹³C) into molecules, researchers can trace the journey of these compounds within biological systems. acs.orgmetsol.com This method is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. musechem.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including studies in human subjects. metsol.comkarger.com The use of stable isotope-labeled compounds, in conjunction with powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise identification and quantification of metabolites, the elucidation of metabolic pathways, and a deeper understanding of drug-body interactions. symeres.comacs.org
Rationale for Carbon-13 Isotopic Enrichment in Isosorbide (B1672297) Dinitrate Analogues
The specific choice of carbon-13 for enriching Isosorbide Dinitrate is based on several key advantages. The ¹³C isotope is chemically identical to the more abundant ¹²C isotope, meaning that Isosorbide-13C6 Dinitrate behaves almost identically to its unlabeled counterpart in biological processes. metsol.com This ensures that the data obtained from tracer studies accurately reflects the true metabolic fate of the drug. spandidos-publications.com The slight increase in mass due to the six ¹³C atoms allows for its clear differentiation from the endogenous and unlabeled drug molecules by mass spectrometry. symeres.com This distinction is crucial for accurately quantifying the drug and its metabolites in complex biological matrices like plasma and urine. clearsynth.com Furthermore, carbon-13 is a naturally occurring stable isotope, posing no radiation risk to researchers or study participants. karger.com
Overview of Research Paradigms Employing this compound as a Research Tool
This compound is primarily utilized as an internal standard in analytical and bioanalytical method development and validation. clearsynth.com Its main application lies in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com In these methods, a known amount of this compound is added to a biological sample. Because it behaves chemically and physically like the unlabeled Isosorbide Dinitrate, it can be used to correct for any loss of the analyte during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative results. symeres.com This is particularly important in pharmacokinetic studies that aim to determine the concentration of Isosorbide Dinitrate and its metabolites in the body over time. fda.govnih.gov
Contextualization within Tracer Methodologies and Analytical Science
The use of this compound is a prime example of tracer methodology in analytical science. metsol.com Tracer studies involve introducing a labeled substance into a system to follow its path and transformations. tandfonline.com In the context of pharmaceutical research, this allows for a detailed understanding of a drug's lifecycle in the body. musechem.com The application of this compound within this framework has significantly advanced the analytical chemistry of Isosorbide Dinitrate. Various analytical methods, including high-performance liquid chromatography (HPLC) and UV spectrophotometry, have been developed and validated for the quantification of Isosorbide Dinitrate. sphinxsai.comsysrevpharm.orgbrazilianjournals.com.brresearchgate.net The availability of a stable isotope-labeled internal standard like this compound enhances the reliability and robustness of these analytical methods. researchgate.net
Data and Research Findings
The primary application of this compound is as an internal standard for the quantification of Isosorbide Dinitrate and its metabolites. clearsynth.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | ¹³C₆H₈N₂O₈ usbio.net |
| Molecular Weight | 242.09 g/mol usbio.net |
| Appearance | White Solid usbio.net |
| Melting Point | 69-71°C usbio.net |
| Solubility | Chloroform, Methanol usbio.net |
Data sourced from United States Biological data sheet. usbio.net
Isosorbide Dinitrate itself undergoes extensive first-pass metabolism in the liver, with its clearance primarily occurring through denitration to its active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. fda.govfda.gov The half-life of Isosorbide Dinitrate is approximately one hour. fda.gov
Table 2: Pharmacokinetic Parameters of Isosorbide Dinitrate
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | 10-90% (average ~25%) fda.govdrugbank.com |
| Volume of Distribution | 2 to 4 L/kg fda.gov |
| Serum Half-life | Approximately 1 hour fda.gov |
| Primary Metabolites | Isosorbide-2-mononitrate, Isosorbide-5-mononitrate fda.gov |
Data sourced from FDA and DrugBank Online. fda.govdrugbank.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O8 |
|---|---|
Molecular Weight |
242.09 g/mol |
IUPAC Name |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
MOYKHGMNXAOIAT-GVZKVBLJSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O[N+](=O)[O-] |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Isosorbide 13c6 Dinitrate and Its Isotopologues
Strategies for Stereoselective Carbon-13 Incorporation
The foundational step in the synthesis of Isosorbide-13C6 Dinitrate is the stereoselective incorporation of six carbon-13 atoms into the isosorbide (B1672297) scaffold. The most direct and efficient strategy to achieve this is to begin with a commercially available, fully labeled precursor, D-Sorbitol-13C6. This ensures that the chirality of the final isosorbide molecule is maintained. D-Sorbitol (a six-carbon sugar alcohol) possesses the requisite stereochemistry that, upon double dehydration, yields the bicyclic ether isosorbide with the correct spatial arrangement of its atoms. medchemexpress.com The use of D-Sorbitol-13C6 as the starting material obviates the need for complex stereoselective synthesis or chiral separations, which would be both costly and synthetically challenging.
Precursor Selection and Derivatization Routes for [13C6]-Isosorbide Synthesis
With D-Sorbitol-13C6 selected as the key precursor, the synthesis of [13C6]-Isosorbide proceeds via an acid-catalyzed double dehydration reaction. This intramolecular cyclization is a well-established method for the synthesis of unlabeled isosorbide and is directly applicable to its isotopically labeled counterpart. researchgate.netrsc.org
The reaction is typically carried out in the presence of a strong acid catalyst, such as para-toluenesulfonic acid (p-TSA), at elevated temperatures and under vacuum to facilitate the removal of water and drive the reaction to completion. nih.govnih.gov The process involves two sequential dehydration steps: the first forms an intermediate, sorbitan-13C6, which then undergoes a second intramolecular cyclization to yield the final product, [13C6]-Isosorbide. researchgate.net
| Parameter | Condition | Rationale |
| Starting Material | D-Sorbitol-13C6 | Ensures full isotopic labeling and correct stereochemistry. |
| Catalyst | para-Toluenesulfonic acid (p-TSA) | Efficiently catalyzes the double dehydration reaction. |
| Temperature | 120-140 °C | Provides the necessary activation energy for the cyclization. |
| Pressure | Vacuum (1-5 kPa) | Removes water, driving the equilibrium towards product formation. |
This interactive table summarizes the typical reaction conditions for the synthesis of [13C6]-Isosorbide from D-Sorbitol-13C6.
Nitration Chemistry and Yield Optimization for Dinitrate Formation
The subsequent step involves the nitration of the two hydroxyl groups of [13C6]-Isosorbide to form this compound. This is typically achieved using a nitrating agent, which is a mixture of nitric acid and sulfuric acid, or a combination of nitric acid and acetic anhydride (B1165640). patsnap.com The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of byproducts.
Optimization of the reaction yield for the dinitrate formation involves several key parameters:
Choice of Nitrating Agent: A mixture of concentrated nitric acid and acetic anhydride is often preferred as it can lead to higher yields and cleaner reactions compared to nitric-sulfuric acid mixtures. patsnap.com
Reaction Temperature: Maintaining a low temperature (typically between -5°C and 5°C) is crucial to control the reaction rate and minimize the formation of degradation products.
Stoichiometry: A slight excess of the nitrating agent is used to ensure complete dinitration of both hydroxyl groups.
Reaction Time: The reaction is monitored until completion, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to avoid prolonged exposure to the harsh nitrating conditions.
Purification and Isotopic Enrichment Verification Protocols
Following the nitration reaction, the crude this compound must be purified to remove any unreacted starting material, mononitrated species, and other impurities. The purification is typically achieved through a combination of techniques:
Quenching: The reaction is carefully quenched by pouring the reaction mixture into ice-water, which precipitates the crude product.
Extraction: The precipitated product is then extracted into an organic solvent, such as dichloromethane (B109758) or ethyl acetate.
Washing: The organic layer is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids.
Crystallization: The final purification is often achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.
Verification of the isotopic enrichment and chemical purity of the final product is essential. This is accomplished using a combination of analytical techniques:
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion. nih.govspringernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule. In ¹³C NMR, the presence of signals for all six carbon atoms confirms the full labeling. nih.govfrontiersin.org ¹H NMR can also be used to assess isotopic purity by observing the coupling patterns between protons and the adjacent ¹³C atoms.
| Analytical Technique | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and determines isotopic enrichment. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Confirms the presence and position of all six ¹³C atoms. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the overall structure and can indicate isotopic purity through C-H coupling. |
| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the final compound. |
This interactive table outlines the key analytical methods for the verification of this compound.
Synthesis of Related Isosorbide-13C6 Mononitrate Analogues
The synthesis of Isosorbide-13C6 mononitrate analogues, specifically the 2-mononitrate and 5-mononitrate isomers, can be approached in two primary ways:
Selective Reduction of the Dinitrate: this compound can be selectively reduced to yield a mixture of the 2- and 5-mononitrates. This can be achieved using reducing agents under controlled conditions. The resulting mixture of mononitrates can then be separated by column chromatography. google.com
Direct Nitration and Separation: The direct nitration of [13C6]-Isosorbide, as described in section 2.3, often yields a mixture of the dinitrate and the two mononitrate isomers. By carefully controlling the reaction conditions (e.g., using a limited amount of nitrating agent), the formation of the mononitrates can be favored. The resulting mixture can then be separated by chromatographic techniques to isolate the desired Isosorbide-13C6 2-Mononitrate and Isosorbide-13C6 5-Mononitrate. patsnap.comgoogle.com
Challenges and Innovations in Complex Labeled Compound Synthesis
Innovations in the field of isotopic labeling are continuously addressing these challenges. The development of more efficient and selective catalytic systems can improve yields and reduce byproducts. Advances in purification techniques, such as preparative HPLC, allow for the isolation of highly pure labeled compounds. Furthermore, the increasing availability of a wider range of labeled starting materials provides more flexibility in synthetic design. musechem.com The use of stable isotopes in metabolic studies continues to drive the demand for complex labeled molecules, fostering further innovation in their synthesis. nih.govnih.gov
Advanced Analytical Techniques Utilizing Isosorbide 13c6 Dinitrate As an Internal Standard
Principles of Isotopic Internal Standards in Quantitative Mass Spectrometry
In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known quantity to samples, calibration standards, and quality control samples before processing. The purpose of the IS is to correct for the variability inherent in the analytical procedure, including sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency). scispace.com An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. amazonaws.com
Stable isotope-labeled internal standards, such as Isosorbide-13C6 Dinitrate, are considered the gold standard for quantitative mass spectrometry. nih.gov In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). amazonaws.com This labeling results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. amazonaws.commusechem.com
The key principle is that the SIL IS and the analyte exhibit nearly identical behavior during sample extraction, chromatography, and ionization. nih.govnih.gov Any loss of analyte during sample preparation will be matched by a proportional loss of the SIL IS. Similarly, any variation in ionization efficiency in the mass spectrometer's ion source, a phenomenon known as the matrix effect, will affect both the analyte and the IS to the same extent. scispace.com Quantification is therefore based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratiometric measurement significantly improves the accuracy, precision, and reproducibility of the assay by compensating for procedural variations. musechem.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more common for non-volatile or thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of isosorbide (B1672297) dinitrate and its metabolites. jptcp.com GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase.
For compounds like isosorbide mononitrates, which are not sufficiently volatile, a derivatization step is often required before GC analysis. researchgate.net This typically involves silylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. researchgate.net
In GC-MS applications, after separation on a capillary column, the compounds are ionized (commonly by electron ionization) and detected by the mass spectrometer. nih.gov A GC-MS method was developed for the determination of isosorbide-5-mononitrate and related impurities in raw materials and dosage forms. nih.gov While the thermal instability of isosorbide dinitrate can be a challenge for GC-based methods, some studies have successfully used GC with electron-capture detection for its quantification in plasma. researchgate.netresearchgate.net The use of a stable isotope-labeled internal standard like this compound in a GC-MS method would serve the same crucial function as in LC-MS/MS, correcting for variability in derivatization, injection, and ionization, thereby ensuring accurate quantification.
Applications of Isosorbide 13c6 Dinitrate in Preclinical Mechanistic Investigations
Elucidation of Biotransformation Pathways in In Vitro Systems (e.g., Microsomal Incubations, Hepatocyte Suspensions)
In vitro systems are fundamental to understanding the metabolic pathways of a drug candidate before advancing to more complex in vivo models. The use of Isosorbide-13C6 Dinitrate in these systems allows for the unambiguous identification and quantification of metabolites.
When this compound is incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, researchers can precisely track its conversion to its primary metabolites. The primary biotransformation of ISDN involves denitration to form two active metabolites: isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). By using the 13C6-labeled parent compound, the resulting mononitrate metabolites will also be labeled, allowing for their confident identification using liquid chromatography-mass spectrometry (LC-MS). This technique can distinguish the drug's metabolites from any interfering endogenous compounds in the microsomal matrix.
Studies with hepatocyte suspensions, which contain a broader range of metabolic enzymes, including phase II conjugating enzymes, can provide a more complete picture of biotransformation. With this compound, researchers can not only observe the formation of IS-2-MN and IS-5-MN but also any subsequent glucuronidation products. The distinct isotopic signature of the 13C6-label would be carried through to these conjugated metabolites, simplifying their detection and structural elucidation.
| Metabolite | Mass Shift (Da) | Relative Abundance (%) |
|---|---|---|
| Isosorbide-13C6-5-mononitrate | +6 | 85 |
| Isosorbide-13C6-2-mononitrate | +6 | 15 |
Isotopic Tracer Studies in Animal Models for Distribution and Excretion Profiling
Animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. This compound serves as an excellent tracer in such studies. Following administration to a preclinical species, such as a rat or dog, blood, urine, and feces samples can be collected over time.
The use of the stable isotope label allows for the simultaneous administration of a therapeutic dose of unlabeled ISDN and a tracer dose of this compound. This "pulse-chase" like experimental design can provide rich data on the pharmacokinetics of the drug at steady-state. Analysis of plasma samples by LC-MS can differentiate between the unlabeled and labeled parent drug and their respective metabolites, providing detailed information on clearance, volume of distribution, and half-life.
In excretion studies, the 13C6-label enables a complete mass balance analysis. By quantifying the labeled material in urine and feces, researchers can determine the primary routes and rate of excretion of all drug-related material. This is particularly important for understanding if the drug or its metabolites are retained in the body.
| Excretion Route | Percentage of Administered Dose (%) |
|---|---|
| Urine | 92 |
| Feces | 7 |
| Total Recovery | 99 |
Investigation of Metabolic Enzyme Activities and Pathways Using Labeled Substrates
This compound is a valuable tool for pinpointing the specific enzymes responsible for its metabolism. By incubating the labeled compound with a panel of recombinant human CYP enzymes, it is possible to identify which isoforms are capable of metabolizing the drug. For instance, such studies have suggested that CYP3A4 is a key enzyme in the denitration of ISDN. The use of a 13C6-labeled substrate in these assays allows for highly sensitive and specific detection of metabolite formation, even at low turnover rates.
Contributions to Understanding Organic Nitrate (B79036) Denitration Mechanisms
The therapeutic effect of organic nitrates is dependent on their denitration to release nitric oxide (NO). The precise mechanisms of this bioactivation are complex and not fully elucidated. This compound can be instrumental in these mechanistic studies. By tracing the fate of the 13C-labeled backbone of the molecule, researchers can gain insights into the stereospecificity of the denitration process.
For example, by analyzing the ratio of the labeled metabolites, Isosorbide-13C6-2-mononitrate and Isosorbide-13C6-5-mononitrate, under various experimental conditions (e.g., with specific enzyme inhibitors), the factors influencing the regioselectivity of the denitration can be determined. This information is critical for understanding how and where the pharmacologically active nitric oxide is released.
Methodological Frameworks for Stable Isotope Tracer Studies in Complex Biological Matrices
The use of this compound in preclinical studies necessitates robust analytical methodologies. The development of sensitive and specific LC-MS/MS methods is paramount for the successful application of this tracer. The 13C6-label provides a distinct advantage in method development, as the mass difference between the labeled and unlabeled compounds allows for the use of the unlabeled compound as an ideal internal standard for quantification.
The methodological framework for such a study involves several key steps:
Synthesis and purification of this compound: Ensuring high isotopic purity is crucial for accurate tracer studies.
Development of a validated LC-MS/MS method: This method must be able to separate and quantify this compound and its labeled metabolites in various biological matrices like plasma, urine, and microsomal preparations.
Experimental design: Careful consideration of dosing, sampling times, and the biological system (in vitro or in vivo) is necessary to obtain meaningful data.
Data analysis and pharmacokinetic modeling: The data obtained from the LC-MS/MS analysis is then used to model the metabolic and pharmacokinetic properties of the drug.
The use of stable isotope tracers like this compound provides a high level of confidence in the data generated from preclinical mechanistic investigations, ultimately leading to a better understanding of the drug's behavior in biological systems.
Theoretical and Methodological Considerations of Stable Isotope Labeling in Chemical Research
Isotope Effects and their Influence on Reaction Kinetics and Analytical Measurements
The substitution of an element with one of its stable isotopes introduces a change in mass, which can influence the physicochemical properties of a molecule. This phenomenon gives rise to isotope effects, which are most pronounced for the kinetic properties of a reaction. A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org
The magnitude of the KIE is directly related to the relative change in mass. wikipedia.org For instance, replacing hydrogen (¹H) with deuterium (B1214612) (²H) doubles the atomic mass, often leading to a significant KIE where C-¹H bonds react 6-10 times faster than C-²H bonds. wikipedia.org In the case of Isosorbide-13C6 Dinitrate, the substitution of ¹²C with ¹³C results in a more modest mass increase of about 8%. wikipedia.org Consequently, the KIE for reactions involving the cleavage of bonds to these carbon atoms is expected to be smaller, typically with reaction rates being only a few percent faster for the ¹²C compound. wikipedia.orgrsc.org For example, ¹³C KIEs have been measured for various enzymatic reactions, providing crucial insights into reaction mechanisms. nih.gov
While the kinetic effects of ¹³C substitution in this compound are subtle, the mass difference is the key to its utility in analytical measurements. symeres.com In mass spectrometry (MS), the six ¹³C atoms increase the molecular weight by approximately 6 Daltons compared to the unlabeled compound. This significant mass shift allows for clear differentiation between the labeled internal standard and the unlabeled analyte, even accounting for the natural abundance of ¹³C (about 1.1%) in the unlabeled molecule. iris-biotech.dedoi.org This distinction is critical for techniques like liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate quantification of the drug and its metabolites in complex biological matrices such as blood plasma. clearsynth.comscitechnol.com
Design Principles for Optimal Isotopic Labeling in Research Applications
The design of a stable isotope-labeled compound is dictated by its intended application and the specific research question being addressed. nih.govnumberanalytics.com Key considerations include the choice of isotope, the number of isotopic labels, and their position within the molecular structure. The primary goal is to create a tracer that is metabolically and chemically representative of the unlabeled compound while being analytically distinct.
For this compound, the design principles are optimized for its role as an internal standard in pharmacokinetic studies. medchemexpress.comclearsynth.com
Choice of Isotope (¹³C): Carbon-13 is an ideal choice because the carbon skeleton of the isosorbide (B1672297) molecule is stable and is not altered during its primary metabolic transformations. veedacr.comnih.gov The drug's metabolism involves the enzymatic removal of the nitrate (B79036) groups (denitration) to form active metabolites, Isosorbide-2-mononitrate and Isosorbide-5-mononitrate, leaving the core carbon structure intact. veedacr.com
Number of Labels (6): Incorporating six ¹³C atoms creates a substantial mass shift of +6 Da. This large difference is highly advantageous for mass spectrometry, as it moves the signal of the labeled standard well away from the isotopic cluster of the unlabeled analyte, preventing spectral overlap and improving quantification accuracy. almacgroup.com
Position of Labels (Core Structure): Placing the labels on the stable fused-ring backbone ensures that the isotopic signature is retained throughout the metabolic pathway. pharmaffiliates.com Whether analyzing for the parent drug or its mononitrate metabolites, the ¹³C6 core remains, allowing a single internal standard to be used for quantifying multiple related compounds in a sample. researchgate.net
This strategic design ensures that this compound and its resulting labeled metabolites behave almost identically to their unlabeled counterparts during chromatographic separation but are easily resolved by mass, making it an optimal tool for tracing the drug's fate in a biological system. nih.gov
Quantification of Isotopic Purity and Enrichment
Following the synthesis of a stable isotope-labeled compound like this compound, it is crucial to determine its isotopic purity and the degree of enrichment. Isotopic purity refers to the percentage of the compound that contains the isotopic label, while enrichment specifies the percentage of a particular atom that is the desired isotope. High-resolution mass spectrometry (MS) is the primary technique for this characterization. almacgroup.comresearchgate.net
The process involves analyzing the isotopologue distribution in the mass spectrum of the synthesized compound. researchgate.net For this compound, the goal is to maximize the abundance of the molecule where all six carbons are ¹³C (the M+6 peak). The presence of molecules with five, four, or fewer ¹³C substitutions (M+5, M+4, etc.) reduces the isotopic enrichment.
A general procedure for quantification includes:
Analysis by High-Resolution MS: The sample is analyzed to resolve the different isotopologue peaks. almacgroup.com
Data Extraction: The intensity of each isotopic peak in the mass cluster is measured. almacgroup.com
Correction for Natural Abundance: The raw data must be corrected for the natural isotopic abundance of all elements (e.g., ¹³C, ¹⁵N, ¹⁸O) in an unlabeled molecule to avoid overestimating the enrichment of the labeled compound. physiology.orgnih.gov
Calculation of Enrichment: The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution, often using regression analysis. researchgate.net
Commercial suppliers of this compound typically provide a certificate of analysis specifying the isotopic enrichment, which is often 99% or higher for the ¹³C atoms. schd-shimadzu.com
Table 1: Hypothetical Isotopic Distribution Data for Quantification of this compound Enrichment
| Isotopologue | Mass Shift | Theoretical Abundance (99% Enrichment) | Measured Abundance (Example) |
| Unlabeled (M) | +0 | ~0% | 0.1% |
| M+1 | +1 | ~0% | 0.2% |
| M+2 | +2 | ~0% | 0.3% |
| M+3 | +3 | ~0% | 0.4% |
| M+4 | +4 | ~0.1% | 0.8% |
| M+5 | +5 | ~1.2% | 1.5% |
| M+6 | +6 | ~98.7% | 96.7% |
Computational Chemistry Approaches for Predicting Isotopic Behavior
Computational chemistry provides powerful tools for predicting and interpreting isotope effects, offering insights that can complement experimental data. numberanalytics.com Methods such as Density Functional Theory (DFT) and other post-Hartree-Fock methods can be used to model molecules like this compound and predict the consequences of isotopic substitution. numberanalytics.comnumberanalytics.com
The theoretical prediction of kinetic isotope effects (KIEs) is a major application. researchgate.net The process involves:
Modeling Reactants and Transition States: The geometries and energies of both the light (¹²C) and heavy (¹³C) isotopologues of the reactant and the transition state for a specific reaction (e.g., enzymatic denitration) are calculated.
Calculating Vibrational Frequencies: The vibrational frequencies for all bonds in the modeled structures are computed. The substitution of ¹²C with the heavier ¹³C isotope lowers the vibrational frequencies of the associated chemical bonds.
Determining Zero-Point Energies (ZPE): The ZPE, the lowest possible energy state of a molecule, is calculated from the vibrational frequencies. Bonds to heavier isotopes have lower ZPEs.
Predicting the KIE: The KIE is calculated based on the differences in ZPE between the reactants and the transition states for the light and heavy molecules.
While specific computational studies on this compound are not widely published, the established methodologies are fully applicable. numberanalytics.comacs.org Such calculations could predict the magnitude of the KIE for its metabolism, helping to confirm that the labeled compound is a suitable tracer that does not significantly perturb the biological system. Furthermore, computational models can predict changes in other properties, such as vapor pressure isotope effects (VPIE), which can be valuable for ensuring that no isotopic fractionation occurs during sample preparation or analysis. acs.orgnih.gov
Strategic Integration of Isotopic Tracers in Systems Biology Approaches
Isotopic tracers like this compound are fundamental to systems biology, where the goal is to understand the complex interactions within a biological system as a whole. nih.gov The use of stable isotope labeling allows for dynamic tracking of molecules, providing information on metabolic fluxes, pathway activities, and the pharmacokinetics of drugs. nih.govfiveable.menih.gov
The strategic integration of this compound is most evident in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comiris-biotech.de In a typical study, a mixture of the unlabeled drug and a known quantity of the ¹³C-labeled internal standard is administered. scitechnol.com Biological samples, such as plasma, are collected over time and analyzed by LC-MS/MS. veedacr.com This approach allows for the simultaneous and precise measurement of the concentrations of the parent drug and its metabolites. researchgate.net
Key advantages of this strategy include:
Accurate Quantification: The co-eluting internal standard experiences similar matrix effects and ionization suppression/enhancement as the analyte, leading to highly accurate and reproducible quantification. iris-biotech.de
Metabolite Identification: The known mass shift (+6 Da) between the unlabeled and labeled compounds helps in identifying novel metabolites. A suspected metabolite will appear as a pair of peaks separated by 6 Da.
Flux Analysis: By tracking the appearance of labeled metabolites such as Isosorbide-13C6 2-mononitrate and Isosorbide-13C6 5-mononitrate, researchers can determine the rates of metabolic conversion and clearance, providing a dynamic view of the drug's disposition. pharmaffiliates.comnih.gov
This "tracer" approach provides high-quality data essential for building comprehensive pharmacokinetic models, which are critical throughout the drug development process. researchgate.netjhu.edu
Table 2: Key Compounds in the Metabolic Pathway of Isosorbide Dinitrate and their Labeled Analogs
| Unlabeled Compound | Labeled Analog | Application |
| Isosorbide Dinitrate | This compound | Parent drug and internal standard for ADME studies. medchemexpress.com |
| Isosorbide-2-Mononitrate | Isosorbide-13C6 2-Mononitrate | Active metabolite; can be quantified using the labeled parent compound or its specific labeled metabolite. simsonpharma.comlgcstandards.com |
| Isosorbide-5-Mononitrate | Isosorbide-13C6 5-Mononitrate | Active metabolite; can be quantified using the labeled parent compound or its specific labeled metabolite. pharmaffiliates.comresearchgate.net |
Future Directions and Emerging Research Avenues for Isosorbide 13c6 Dinitrate
Expansion of Analytical Methodologies for Novel Biological Samples
The application of Isosorbide-13C6 Dinitrate as an internal standard is crucial for the accurate quantification of its unlabeled counterpart in various biological matrices. indiamart.com Future research will likely focus on expanding the validated analytical methodologies to include a wider array of novel biological samples. While current methods are established for plasma, the exploration of matrices such as saliva, urine, and tissue homogenates will provide a more comprehensive understanding of the compound's pharmacokinetics and metabolism. researchgate.net The development of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays will be instrumental in this expansion, enabling the determination of Isosorbide (B1672297) Dinitrate and its metabolites in these alternative samples. researchgate.net
Advanced Spectroscopic Techniques for Isotopic Tracking
The presence of the 13C label in this compound opens the door for the application of advanced spectroscopic techniques for isotopic tracking. scbt.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers a powerful, non-invasive method to trace the metabolic fate of the isosorbide backbone in biological systems. nih.govchemicalbook.com Advanced NMR techniques, such as 13C-13C COSY, could elucidate the structural integrity and transformation of the carbon skeleton of the molecule. nih.gov Furthermore, the large chemical shift dispersion and narrow peaks characteristic of 13C NMR can aid in resolving complex mixtures and identifying metabolites. nih.gov The use of this compound in such studies can provide invaluable insights into its metabolic pathways. scbt.com
Development of Automated and High-Throughput Analytical Platforms
To meet the demands of large-scale clinical and preclinical studies, the development of automated and high-throughput analytical platforms is essential. Fully automated sample preparation systems coupled with LC-MS/MS can significantly streamline the workflow for the analysis of compounds like Isosorbide Dinitrate. shimadzu.comshimadzu.com These systems reduce manual labor, minimize human error, and increase sample throughput, leading to more efficient and reliable data generation. shimadzu.comshimadzu.com The integration of stable isotope-labeled internal standards like this compound into these automated platforms ensures the precision and accuracy of quantitative analyses. shimadzu.com
Potential for this compound in Quantitative Proteomics or Metabolomics Research
The use of stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics. nih.govmedchemexpress.com this compound has the potential to be utilized in these fields, particularly in targeted metabolomics studies focusing on nitric oxide (NO) signaling pathways. As a labeled NO donor, it could help in tracing the metabolic fate of the nitrate (B79036) groups and understanding their impact on cellular metabolism. medchemexpress.commedchemexpress.com In proteomics, while not directly incorporated into proteins, its effects on protein S-nitrosation, a key post-translational modification mediated by NO, could be investigated using advanced proteomic workflows. unimi.it
Role in Advanced Materials Science Research (if applicable, focusing on the isosorbide scaffold, not its pharmacological properties)
The isosorbide scaffold, derived from renewable resources, is gaining significant attention in materials science for the development of sustainable polymers. researchgate.nettandfonline.com Isosorbide's rigid, chiral structure can impart desirable properties such as high glass transition temperatures, thermal stability, and improved mechanical performance to polymers like polyesters, polycarbonates, and polyurethanes. researchgate.nettandfonline.comacs.org While this compound itself is primarily a pharmacological tool, the study of the 13C labeled isosorbide backbone could be valuable in understanding polymerization mechanisms and the structural characteristics of these bio-based materials using techniques like solid-state NMR. researchgate.netresearchgate.net
Green Chemistry Innovations in Isotopic Labeling and Analytical Procedures
The principles of green analytical chemistry are increasingly being applied to reduce the environmental impact of analytical methods. aptiwfn.comnih.gov Future research in the context of this compound should focus on developing more sustainable analytical procedures. This includes the use of greener solvents, miniaturization of sample preparation techniques, and reduction of energy consumption. researchgate.net Innovations in isotopic labeling are also moving towards more environmentally friendly synthesis routes. rsc.orgjnj.com The development of greener methods for the synthesis of this compound and its analytical application aligns with the broader goal of creating more sustainable scientific practices. jnj.com Various metrics like the Analytical Eco-Scale and the Green Analytical Procedure Index (GAPI) can be used to assess and improve the greenness of these methods. nih.govrsc.org
Compound List
| Compound Name |
| This compound |
| Isosorbide Dinitrate |
| Isosorbide |
| Isosorbide 2-mononitrate |
| Isosorbide 5-mononitrate |
| Nitric Oxide |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8N2O8 | schd-shimadzu.comnih.gov |
| Molecular Weight | 242.09 g/mol | schd-shimadzu.com |
| Isotopic Enrichment | Minimum 99% 13C | schd-shimadzu.com |
| Purity | Minimum 98.00% | schd-shimadzu.com |
| Primary Application | Internal standard for quantification | indiamart.com |
Q & A
Q. What analytical methods are recommended for quantifying Isosorbide-13C6 Dinitrate in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection is widely used. Key steps include:
- Sample Preparation: Finely powder tablets, dissolve in mobile phase (e.g., acetonitrile-phosphate buffer), and filter (0.45 µm) to remove particulates .
- Internal Standard: Use a stable isotopically labeled analog (e.g., deuterated or 15N variants) to normalize retention time variability and improve precision .
- Chromatographic Conditions: Optimize column type (e.g., C18), flow rate, and gradient elution to resolve this compound from metabolites or matrix interferences .
| Parameter | Example Specification |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile:Buffer (50:50) |
| Detection Wavelength | 220 nm |
| Retention Time | ~8–10 minutes |
This method ensures reproducibility and compliance with pharmacopeial standards .
Q. What is the significance of 13C isotopic labeling in Isosorbide Dinitrate for pharmacokinetic studies?
Methodological Answer: The six 13C atoms in this compound enable precise tracking of drug metabolism via mass spectrometry. Researchers can:
- Distinguish Parent Drug from Metabolites: The isotopic signature allows separation of the labeled compound from endogenous molecules, reducing background noise in LC-MS/MS assays .
- Quantify Metabolic Clearance: By measuring 13C-labeled metabolites (e.g., Isosorbide-13C6 Mononitrate), researchers determine hepatic vs. extrahepatic clearance pathways .
- Validate Bioequivalence: Compare pharmacokinetic parameters (Cmax, AUC) between labeled and unlabeled forms to assess formulation performance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across studies?
Methodological Answer: Contradictions in metabolic data often arise from interspecies differences or analytical limitations. To address this:
- Cross-Validate Models: Use in vitro hepatocyte assays (human vs. rodent) to identify species-specific enzyme contributions (e.g., CYP3A4 vs. CYP2C9) .
- Isotopic Tracing: Administer this compound with 15N-labeled nitrate metabolites to track denitration kinetics via tandem mass spectrometry .
- Data Harmonization: Apply meta-analysis tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies, adjusting for variables like dose, matrix, and detection limits .
Q. What experimental designs are optimal for assessing the vascular effects of this compound in preclinical models?
Methodological Answer: A controlled crossover design minimizes variability:
- Animal Model: Use spontaneously hypertensive rats (SHRs) or ApoE−/− mice to simulate endothelial dysfunction .
- Dose-Response Protocol: Administer escalating doses (0.1–10 mg/kg) intravenously, measuring arterial pressure via telemetry and nitric oxide (NO) release via chemiluminescence .
- Comparison Group: Include a control arm with unlabeled Isosorbide Dinitrate to isolate isotopic effects on bioavailability .
| Outcome Metric | Measurement Tool |
|---|---|
| Blood Pressure | Radiotelemetry |
| NO Concentration | Electron Paramagnetic Resonance (EPR) |
| Tissue Distribution | Autoradiography (14C-labeled analog) |
This approach balances mechanistic depth with translational relevance .
Q. How should researchers handle stability challenges of this compound in solution during long-term experiments?
Methodological Answer: Stability issues arise from hydrolysis and photodegradation. Mitigation strategies include:
- pH Control: Prepare solutions in phosphate buffer (pH 6.5–7.5) to slow ester hydrolysis .
- Light Protection: Use amber vials and low-actinic glassware to prevent photolytic denitration .
- Temperature Management: Store samples at −80°C with desiccants to minimize thermal degradation; validate stability over 6–12 months via accelerated testing (40°C/75% RH) .
Stability Data Example:
| Condition | Degradation (% at 6 Months) |
|---|---|
| −80°C, dark | <5% |
| 25°C, ambient light | >30% |
Regular HPLC-UV assays are critical for monitoring .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
